1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-
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Overview
Description
1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]- is a complex organic compound known for its unique structural properties This compound is part of the isobenzofurandione family, which is characterized by a fused ring system containing oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]- typically involves multi-step organic reactions One common method includes the reaction of phthalic anhydride with phenol derivatives under acidic conditions to form the isobenzofurandione core
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting or activating biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Isobenzofurandione, 4-methyl-: Similar structure but with a methyl group instead of the complex substituents.
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-: Contains a tetrahydro isobenzofurandione core.
1,3-Isobenzofurandione, hexahydro-: A fully hydrogenated version of the isobenzofurandione core.
Uniqueness
1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]- is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
53196-94-4 |
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Molecular Formula |
C31H20O8 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
4-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C31H20O8/c1-31(2,17-6-10-19(11-7-17)36-21-14-15-22-24(16-21)29(34)38-27(22)32)18-8-12-20(13-9-18)37-25-5-3-4-23-26(25)30(35)39-28(23)33/h3-16H,1-2H3 |
InChI Key |
KCEJBGHRVGDEIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC=CC6=C5C(=O)OC6=O |
Origin of Product |
United States |
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